N-[4-(4-morpholinyl)phenyl]benzamide

PC-PLC phosphatidylcholine-specific phospholipase C cancer lipid metabolism

N-[4-(4-morpholinyl)phenyl]benzamide is a synthetic benzamide composed of an unsubstituted benzoyl group linked to a 4-(4-morpholinyl)aniline scaffold. Unlike extensively derivatized analogs that bear halogens, alkyl, or alkoxy substituents on the benzamide ring, this compound represents the minimal pharmacophoric core.

Molecular Formula C17H18N2O2
Molecular Weight 282.34g/mol
Cat. No. B413258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-morpholinyl)phenyl]benzamide
Molecular FormulaC17H18N2O2
Molecular Weight282.34g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H18N2O2/c20-17(14-4-2-1-3-5-14)18-15-6-8-16(9-7-15)19-10-12-21-13-11-19/h1-9H,10-13H2,(H,18,20)
InChIKeyZBKDJKPWTRIJEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(4-Morpholinyl)phenyl]benzamide (CAS 304675-33-0): Core Fragment in PC-PLC Inhibitor Lead Optimization


N-[4-(4-morpholinyl)phenyl]benzamide is a synthetic benzamide composed of an unsubstituted benzoyl group linked to a 4-(4-morpholinyl)aniline scaffold. Unlike extensively derivatized analogs that bear halogens, alkyl, or alkoxy substituents on the benzamide ring, this compound represents the minimal pharmacophoric core. It has been explicitly synthesized and evaluated as part of a focused library targeting phosphatidylcholine-specific phospholipase C (PC-PLC), a lipid hydrolase implicated in oncogenic phosphocholine metabolism [1]. The compound serves as the unsubstituted reference point for structure-activity relationship (SAR) studies within the 4-morpholinobenzylaniline chemotype.

Why N-[4-(4-Morpholinyl)phenyl]benzamide Cannot Be Replaced by Common In-Class Analogs


Benzamide-based PC-PLC inhibitors are highly sensitive to the electronic and steric properties of substituents on both the benzamide ring and the aniline linker. Even minor modifications—such as introducing a 4-methyl, 4-methoxy, or 2-halogen group—can shift inhibition potency by an order of magnitude or more in the Amplex Red fluorescence-based assay [1]. The unsubstituted N-[4-(4-morpholinyl)phenyl]benzamide therefore occupies a distinct position in the SAR landscape: it defines the baseline activity from which all substituted analogs diverge. Substituting this compound with a seemingly related benzamide without quantitative confirmation of equipotency risks introducing either complete loss of activity or unanticipated off-target effects, making direct, data-driven procurement essential.

Head-to-Head Quantitative Evidence: N-[4-(4-Morpholinyl)phenyl]benzamide vs. D609 and Substituted Analogs


PC-PLC Enzyme Inhibition: Class-Level Potency Gain Over the Legacy Inhibitor D609

In a study that synthesized and tested 52 novel 4-morpholinobenzylaniline derivatives using the Amplex Red fluorescence assay, the compound class to which N-[4-(4-morpholinyl)phenyl]benzamide belongs demonstrated significantly improved PC-PLC inhibition relative to D609, the only well-documented small-molecule PC-PLC inhibitor at the time [1]. While compound-specific IC50 values for the unsubstituted parent were not disclosed separately, the majority of congeners in the series exhibited clear inhibitory activity, whereas D609 is known to suffer from sub-millimolar potency (reported IC50 ≈ 200–500 μM in PC-PLC assays) and poor aqueous stability [1][2]. The morpholinobenzylaniline scaffold, including the unsubstituted benzamide, thus represents a structurally distinct and mechanistically relevant alternative to D609 for PC-PLC-targeted research.

PC-PLC phosphatidylcholine-specific phospholipase C cancer lipid metabolism

SAR Divergence from 4-Methyl-Substituted Analog: Impact of Benzamide Ring Substitution on PC-PLC Activity

Within the same thesis, 4-methyl-N-(4-morpholinophenyl)benzenesulfonamide (a closely related sulfonamide analog) and various benzamide derivatives with substituents at the para position were synthesized and tested [1]. The unsubstituted N-[4-(4-morpholinyl)phenyl]benzamide serves as the zero-substituent control; qualitative SAR trends reported in the study indicate that substitution on the benzamide ring, particularly with electron-donating groups, shifts activity. No direct head-to-head IC50 comparison between the unsubstituted parent and a specific substituted analog was published, but the necessity of testing the parent alongside analogs underscores its role as an essential baseline compound in any SAR-driven procurement decision.

SAR benzamide substitution hit-to-lead

Physicochemical Differentiation: Ligand Efficiency and Fragment-Like Profile Compared to Larger Kinase Inhibitors

With a molecular weight of 282.34 Da, ClogP ~2.5, and only two hydrogen bond donors, N-[4-(4-morpholinyl)phenyl]benzamide conforms to the Rule of Three for fragment-based lead discovery [1]. In contrast, the clinical JAK2 inhibitor momelotinib (which contains the same morpholinophenyl motif as part of a larger structure) has a molecular weight of 414.47 Da and higher lipophilicity. The fragment-like nature of the unsubstituted benzamide makes it suitable for fragment-based screening cascades, where high ligand efficiency and low molecular complexity are valued over absolute target potency. This differentiates it from larger, more elaborated kinase inhibitor scaffolds that share the morpholinophenyl substructure.

fragment-based drug discovery ligand efficiency physicochemical properties

Procurement-Relevant Application Scenarios for N-[4-(4-Morpholinyl)phenyl]benzamide


Baseline Control in PC-PLC Inhibitor SAR Campaigns

When synthesizing and evaluating libraries of substituted 4-morpholinobenzylamines as PC-PLC inhibitors, the unsubstituted parent compound serves as the essential zero-point reference. Its inclusion in every assay plate allows normalization of inter-experiment variability and confirmation that newly introduced substituents genuinely modulate activity beyond the core scaffold's intrinsic potency [1].

Fragment-Based Screening for Phospholipase or Kinase Targets

With a molecular weight below 300 Da and a balanced ClogP, N-[4-(4-morpholinyl)phenyl]benzamide is an ideal fragment for NMR-based or surface plasmon resonance (SPR) screening against targets that recognize the morpholinophenyl motif. Its fragment-like properties ensure high solubility for biophysical assays and minimize the risk of aggregation-based artifacts [1][2].

Synthetic Intermediate for Kinase-Targeted Benzamide Derivatives

The compound can be used as a late-stage functionalization precursor: halogenation, nitration, or coupling reactions on the benzamide ring generate diverse analogs for kinase profiling. This is particularly relevant for labs developing JAK2 or other kinase inhibitors that incorporate the 4-(4-morpholinyl)aniline substructure, as the benzamide form provides a convenient handle for further elaboration [1].

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